molecular formula C44H36N8O2S2 B601015 阿西替尼杂质 2 CAS No. 1428728-83-9

阿西替尼杂质 2

货号 B601015
CAS 编号: 1428728-83-9
分子量: 772.9 g/mol
InChI 键: AMFHQHPHCWAIPO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Axitinib Impurity 2 is an impurity of Axitinib, a tyrosine kinase inhibitor used for the treatment of kidney cancer .


Synthesis Analysis

Axitinib is synthesized through various processes. One such process involves the cocrystallization of Axitinib with carboxylic acids to improve its aqueous solubility . Another process involves an improved method for the preparation of Axitinib .


Molecular Structure Analysis

Axitinib is an indazole derivative and is a second-generation tyrosine kinase inhibitor . It selectively inhibits vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) .


Chemical Reactions Analysis

Axitinib is metabolized primarily in the liver by cytochrome P450 (CYP) 3A4/5 and, to a lesser extent, by CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 . The two major human plasma metabolites, M12 (sulfoxide product) and M7 (glucuronide product), are considered pharmacologically inactive .


Physical And Chemical Properties Analysis

Axitinib has a short effective plasma half-life (range 2.5–6.1 h), and the plasma accumulation of axitinib is in agreement with what is expected based on the plasma half-life of the drug . Axitinib is absorbed relatively rapidly, reaching maximum observed plasma concentrations within 4 h of oral administration .

科学研究应用

非临床抗血管生成和抗肿瘤活性

阿西替尼,其研究代号为 AG-013736,对血管内皮生长因子 (VEGF) 受体酪氨酸激酶 1 至 3 表现出有效且选择性的抑制作用,在实体瘤的治疗中显示出前景。其体外特性和体内活性已得到全面研究,证明其能够以皮摩尔 IC50 值抑制 VEGF 受体的细胞自分磷酸化。阿西替尼对 VEGFR 的选择性,加上其强大的非临床活性,可能为改善癌症治疗提供广泛的机会,特别是在阻断 VEGF 介导的内皮细胞存活、管形成以及通过关键通路(如内皮一氧化氮合酶、Akt 和细胞外信号调节激酶)进行信号传导方面 (胡-洛伊等人,2008).

体外动力学表征

阿西替尼的代谢已在体外得到表征,结果表明它主要由 CYP3A4/5 代谢,CYP2C19 和 CYP1A2 的贡献较小。这项动力学研究有助于了解阿西替尼的代谢清除,确定阿西替尼亚砜 (M12) 和阿西替尼 N-葡萄糖苷酸 (M7) 为其主要代谢物。这项研究的见解对于制定策略来管理和预测阿西替尼在临床环境中的药代动力学行为至关重要 (齐恩泰克等人,2016).

抗肿瘤免疫调节

阿西替尼已显示出通过逆转髓源性抑制细胞积累来增强肾细胞癌中抗肿瘤活性的潜力。这种作用是通过下调 STAT3 表达来介导的,表明阿西替尼的一种新型抗肿瘤机制涉及抗肿瘤免疫的调节。这一发现为利用阿西替尼提高免疫治疗策略的疗效开辟了新的途径 (袁等人,2014).

电化学检测和分析

电化学传感器技术的最新进展使阿西替尼的灵敏、快速和精确检测成为可能。利用多壁碳纳米管-氧化铁(III)纳米粒子-壳聚糖纳米复合材料,研究人员开发了在阿西替尼氧化中表现出优异电催化活性的修饰电极。这种新方法不仅为各种样品中阿西替尼的定量分析提供了强大的工具,而且还提供了对阿西替尼电化学行为的见解,这对于研究其与生物系统的相互作用非常有价值 (切廷卡亚等人,2022).

作用机制

Target of Action

Axitinib, the parent compound of Axitinib Impurity 2, is a second-generation tyrosine kinase inhibitor . It works by selectively inhibiting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) . These receptors play a crucial role in angiogenesis, which is the formation of new blood vessels, a process that is essential for tumor growth and metastasis .

Mode of Action

Axitinib interacts with its targets, the VEGF receptors, by binding to them and inhibiting their activity . This inhibition blocks angiogenesis, thereby preventing the growth and spread of tumors . It is reported to exhibit potency that is 50-450 times higher than that of the first-generation VEGFR inhibitors .

Biochemical Pathways

The primary biochemical pathway affected by Axitinib is the VEGF signaling pathway . By inhibiting VEGF receptors, Axitinib disrupts the signaling that promotes angiogenesis . This disruption prevents the formation of new blood vessels, which are necessary for tumor growth and metastasis .

Pharmacokinetics

Axitinib has dose-proportional pharmacokinetics within 1–20 mg twice daily, which includes the clinical dose range . It has a short effective plasma half-life (range 2.5–6.1 h), and the plasma accumulation of axitinib is in agreement with what is expected based on the plasma half-life of the drug . Axitinib is absorbed relatively rapidly, reaching maximum observed plasma concentrations within 4 h of oral administration . The mean absolute bioavailability of axitinib is 58% . Axitinib is highly (>99%) bound to human plasma proteins with preferential binding to albumin and moderate binding to α1-acid glycoprotein . Axitinib is metabolized primarily in the liver by cytochrome P450 (CYP) 3A4/5 and, to a lesser extent (<10% each), by CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 .

Result of Action

The inhibition of VEGF receptors by Axitinib leads to the blockage of angiogenesis, which in turn prevents the growth and spread of tumors . This results in the control of disease progression in conditions such as advanced renal cell carcinoma .

Action Environment

The action of Axitinib can be influenced by various environmental factors. For instance, the presence of strong CYP3A4/5 inhibitors or inducers can significantly affect the metabolism of Axitinib, thereby influencing its efficacy and safety . Furthermore, the absorption of Axitinib can be significantly influenced by glucuronidation activity . Therefore, factors that affect these processes can potentially impact the action, efficacy, and stability of Axitinib .

未来方向

Future directions should focus on the identification of precise biomarkers and the development of novel immunotherapy agents . Combining Axitinib with other treatments in advanced HCC may also exhibit tremendous potential in anti-tumoral effects . More studies are still warranted in the near future .

生化分析

Biochemical Properties

Axitinib Impurity 2, like its parent compound Axitinib, is believed to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) . The nature of these interactions is primarily inhibitory, affecting the function of these receptors and subsequently influencing various biochemical reactions .

Cellular Effects

Axitinib Impurity 2 has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its inhibition of VEGF receptors can lead to changes in cell signaling pathways, potentially affecting cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of Axitinib Impurity 2 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a VEGF receptor inhibitor, it binds to these receptors, inhibiting their function and leading to downstream effects on cell signaling pathways .

Temporal Effects in Laboratory Settings

It is known that Axitinib has a short effective plasma half-life , suggesting that Axitinib Impurity 2 may also exhibit similar temporal dynamics

Dosage Effects in Animal Models

The effects of Axitinib Impurity 2 at different dosages in animal models have not been extensively studied. Studies on Axitinib have shown that it inhibits angiogenesis and tumor growth in preclinical animal models

Metabolic Pathways

Axitinib is metabolized primarily in the liver by cytochrome P450 (CYP) 3A4/5 and, to a lesser extent, by CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 . It is plausible that Axitinib Impurity 2 may be involved in similar metabolic pathways.

Transport and Distribution

Axitinib is highly bound to human plasma proteins, with preferential binding to albumin and moderate binding to α1-acid glycoprotein . Axitinib Impurity 2 may exhibit similar transport and distribution characteristics.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Axitinib Impurity 2 involves the conversion of 2-[(3-ethoxy-4-methoxyphenyl)amino]-4-(1-methyl-1H-indol-5-yloxy)pyridine-5-carboxamide to the desired impurity.", "Starting Materials": [ "2-[(3-ethoxy-4-methoxyphenyl)amino]-4-(1-methyl-1H-indol-5-yloxy)pyridine-5-carboxamide", "Sodium hydride", "Methyl iodide", "Acetone", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Preparation of sodium salt of starting material by reacting with sodium hydride in dry acetone", "Methylation of the sodium salt with methyl iodide in dry acetone to obtain the N-methyl derivative", "Acidification of the reaction mixture with aqueous HCl", "Extraction of the product with ethyl acetate", "Drying over anhydrous Na2SO4", "Concentration of the solvent to obtain the desired impurity" ] }

CAS 编号

1428728-83-9

分子式

C44H36N8O2S2

分子量

772.9 g/mol

IUPAC 名称

N-methyl-2-[[6-[3-[3-[2-(methylcarbamoyl)phenyl]sulfanyl-1H-indazol-6-yl]-2,4-dipyridin-2-ylcyclobutyl]-1H-indazol-3-yl]sulfanyl]benzamide

InChI

InChI=1S/C44H36N8O2S2/c1-45-41(53)29-11-3-5-15-35(29)55-43-27-19-17-25(23-33(27)49-51-43)37-39(31-13-7-9-21-47-31)38(40(37)32-14-8-10-22-48-32)26-18-20-28-34(24-26)50-52-44(28)56-36-16-6-4-12-30(36)42(54)46-2/h3-24,37-40H,1-2H3,(H,45,53)(H,46,54)(H,49,51)(H,50,52)

InChI 键

AMFHQHPHCWAIPO-UHFFFAOYSA-N

规范 SMILES

CNC(=O)C1=CC=CC=C1SC2=NNC3=C2C=CC(=C3)C4C(C(C4C5=CC=CC=N5)C6=CC7=C(C=C6)C(=NN7)SC8=CC=CC=C8C(=O)NC)C9=CC=CC=N9

纯度

> 95%

数量

Milligrams-Grams

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。